![molecular formula C24H18O6S2 B14454515 3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid CAS No. 74218-63-6](/img/structure/B14454515.png)
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid is a complex aromatic compound characterized by multiple phenyl groups and sulfonic acid functionalities. This compound is notable for its unique structure, which includes three interconnected benzene rings and two sulfonic acid groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid typically involves multi-step organic reactions. One common approach is the sequential electrophilic aromatic substitution reactions, where benzene rings are functionalized with phenyl groups and sulfonic acid groups. The reaction conditions often include the use of strong acids like sulfuric acid and catalysts to facilitate the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the aromatic rings.
Reduction: Reduction reactions can be used to remove sulfonic acid groups or to modify the phenyl groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.
科学的研究の応用
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and binding affinities.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzene-1,2-disulfonic acid: Lacks the additional phenyl groups, making it less complex.
4-Phenylphenylbenzene: Does not contain sulfonic acid groups, limiting its reactivity.
Triphenylbenzene: Similar aromatic structure but lacks sulfonic acid functionalities.
Uniqueness
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid is unique due to its combination of multiple phenyl groups and sulfonic acid functionalities. This combination provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
特性
CAS番号 |
74218-63-6 |
|---|---|
分子式 |
C24H18O6S2 |
分子量 |
466.5 g/mol |
IUPAC名 |
3-[4-(4-phenylphenyl)phenyl]benzene-1,2-disulfonic acid |
InChI |
InChI=1S/C24H18O6S2/c25-31(26,27)23-8-4-7-22(24(23)32(28,29)30)21-15-13-20(14-16-21)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h1-16H,(H,25,26,27)(H,28,29,30) |
InChIキー |
WCOXVQWUCZOKDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C(C(=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


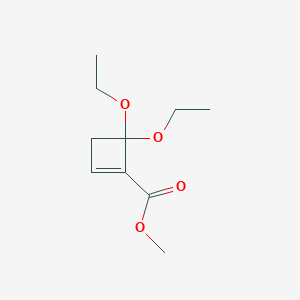
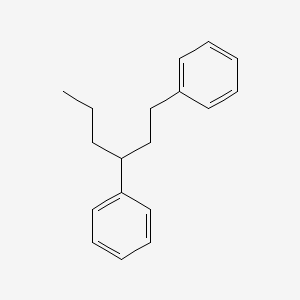
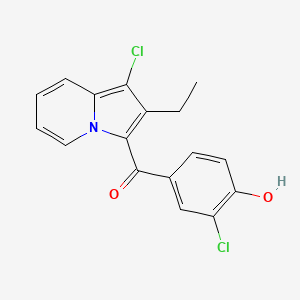
![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
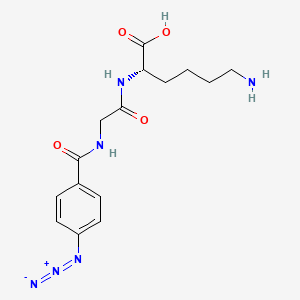
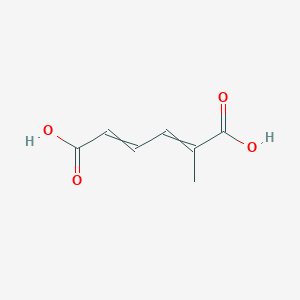
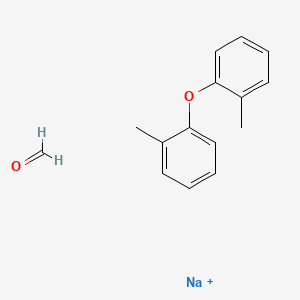
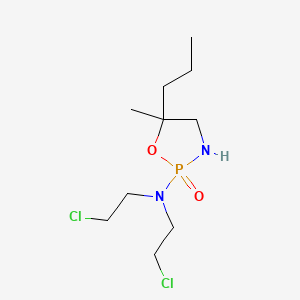
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
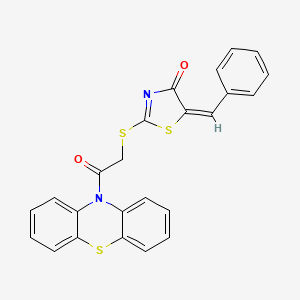
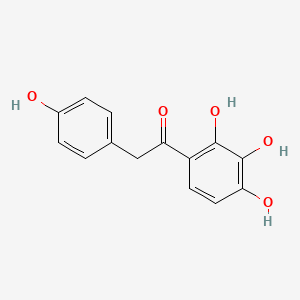
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
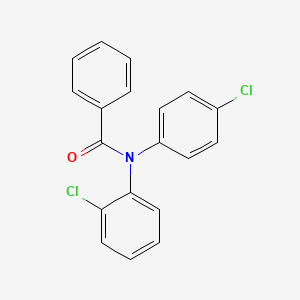
![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
